3,6-Di-tert-butyl-9-mesityl-10-methylacridin-10-ium tetrafluoroborate
Overview
Description
3,6-Di-tert-butyl-9-mesityl-10-methylacridin-10-ium tetrafluoroborate is an organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of tert-butyl groups, a mesityl group, and a methyl group attached to an acridinium core, with tetrafluoroborate as the counterion. It is often used in photoredox catalysis and other chemical processes due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Di-tert-butyl-9-mesityl-10-methylacridin-10-ium tetrafluoroborate typically involves the reaction of 9-mesityl-3,6-di-tert-butyl-10-methylacridine with tetrafluoroboric acid. The reaction is carried out under inert gas conditions, such as nitrogen or argon, to prevent oxidation and other side reactions. The product is then purified through crystallization or other suitable methods .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product. The compound is typically stored under inert gas at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
3,6-Di-tert-butyl-9-mesityl-10-methylacridin-10-ium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different acridinium derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
3,6-Di-tert-butyl-9-mesityl-10-methylacridin-10-ium tetrafluoroborate has a wide range of applications in scientific research, including:
Chemistry: It is used as a photocatalyst in photoredox catalysis, facilitating various organic transformations.
Biology: The compound is employed as a fluorescent probe for detecting and monitoring biological molecules and ions.
Industry: The compound is used in the production of organic light-emitting diodes (OLEDs) and solar cells, where its photophysical properties are advantageous
Mechanism of Action
The mechanism by which 3,6-Di-tert-butyl-9-mesityl-10-methylacridin-10-ium tetrafluoroborate exerts its effects involves its ability to absorb light and undergo photochemical reactions. Upon light absorption, the compound can generate reactive intermediates that participate in various chemical transformations. Its molecular targets and pathways include electron transfer processes and interactions with other molecules in the reaction medium .
Comparison with Similar Compounds
Similar Compounds
- 9-Mesityl-3,6-di-tert-butyl-10-phenylacridinium tetrafluoroborate
- 3,6-Di-tert-butyl-9-mesityl-10-phenylacridin-10-ium tetrafluoroborate
- 9-Mesityl-10-methyl-3,6-bis(2-methyl-2-propanyl)acridinium tetrafluoroborate
Uniqueness
3,6-Di-tert-butyl-9-mesityl-10-methylacridin-10-ium tetrafluoroborate is unique due to its specific combination of tert-butyl, mesityl, and methyl groups attached to the acridinium core. This unique structure imparts distinct photophysical properties, making it particularly useful in photoredox catalysis and other applications where light-induced reactions are essential .
Properties
IUPAC Name |
3,6-ditert-butyl-10-methyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;tetrafluoroborate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38N.BF4/c1-19-15-20(2)28(21(3)16-19)29-24-13-11-22(30(4,5)6)17-26(24)32(10)27-18-23(31(7,8)9)12-14-25(27)29;2-1(3,4)5/h11-18H,1-10H3;/q+1;-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCYSGWUTZHTHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)C2=C3C=CC(=CC3=[N+](C4=C2C=CC(=C4)C(C)(C)C)C)C(C)(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38BF4N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2054779-48-3 | |
Record name | Acridinium, 3,6-bis(1,1-dimethylethyl)-10-methyl-9-(2,4,6-trimethylphenyl)-, tetrafluoroborate(1-) (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2054779-48-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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